2'-HYDROXY-2-METHOXYCHALCONE

Description

BenchChem offers high-quality 2'-HYDROXY-2-METHOXYCHALCONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-HYDROXY-2-METHOXYCHALCONE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

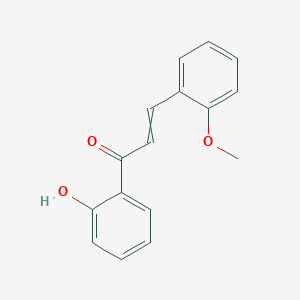

1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-11,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTIPKTZVAKPOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2'-Hydroxy-2-methoxychalcone

Introduction: The Significance of 2'-Hydroxy-2-methoxychalcone in Modern Research

Chalcones, characterized by their open-chain 1,3-diaryl-prop-2-en-1-one backbone, are a pivotal class of flavonoids with a broad spectrum of biological activities.[1][2] These compounds are not only significant as biosynthetic precursors to other flavonoids but are also recognized for their potential as therapeutic agents, exhibiting antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] 2'-Hydroxy-2-methoxychalcone, the subject of this guide, is a specific derivative that has garnered interest within the scientific community. Its structural elucidation and quantification are paramount for understanding its pharmacokinetic and pharmacodynamic profiles in drug discovery and development.

Mass spectrometry (MS) stands as a uniquely powerful analytical technique for this purpose, offering unparalleled sensitivity and specificity for the characterization of chalcones and their metabolites.[4][5] This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2'-hydroxy-2-methoxychalcone, delving into the causality behind experimental choices, from sample preparation to spectral interpretation. It is designed to equip researchers, scientists, and drug development professionals with the expertise to develop and validate robust analytical methods for this promising molecule.

Part 1: Foundational Principles and Sample Preparation

The success of any mass spectrometric analysis hinges on meticulous sample preparation and a fundamental understanding of the analyte's chemical properties. The 2'-hydroxy group in the target molecule introduces a key structural feature: the potential for intramolecular hydrogen bonding with the carbonyl group, which influences its ionization and fragmentation behavior.[1]

Synthesis and Purification of 2'-Hydroxy-2-methoxychalcone

For analytical standard preparation, 2'-hydroxy-2-methoxychalcone is typically synthesized via the Claisen-Schmidt condensation of 2-hydroxyacetophenone and 2-methoxybenzaldehyde.[6]

Experimental Protocol: Synthesis of 2'-Hydroxy-2-methoxychalcone

-

Reactant Preparation: Dissolve equimolar amounts of 2-hydroxyacetophenone and 2-methoxybenzaldehyde in a suitable solvent such as ethanol or isopropyl alcohol.[6]

-

Catalysis: Introduce a base catalyst, such as sodium hydroxide (NaOH) solution (e.g., 40%), dropwise to the reactant mixture while maintaining a low temperature (e.g., 0°C) with constant stirring.[6]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically within 4-24 hours).

-

Purification: Upon completion, neutralize the reaction mixture and extract the product. Recrystallization from a solvent like ethanol is often employed to yield pure crystals of 2'-hydroxy-2-methoxychalcone.

-

Structural Verification: Confirm the identity and purity of the synthesized compound using spectroscopic techniques such as NMR and IR before proceeding with mass spectrometry analysis.[7]

Sample Preparation for Mass Spectrometry

The goal of sample preparation is to extract the analyte from its matrix (e.g., biological fluid, plant extract) and present it in a form that is compatible with the mass spectrometer's ionization source.

Experimental Protocol: Solid-Phase Extraction (SPE) for Biological Samples

-

Matrix Pre-treatment: Acidify the biological sample (e.g., plasma) with a weak acid to protonate the analyte.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the 2'-hydroxy-2-methoxychalcone with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent mixture compatible with the LC-MS mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Part 2: Ionization Techniques and Mass Analysis

The choice of ionization technique is critical for achieving optimal sensitivity and generating informative mass spectra. For chalcones, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most commonly employed methods.[8]

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly well-suited for polar molecules like 2'-hydroxy-2-methoxychalcone. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.

-

Positive Ion Mode [M+H]⁺: Protonation is likely to occur at the carbonyl oxygen, a site of high proton affinity.

-

Negative Ion Mode [M-H]⁻: Deprotonation will readily occur at the acidic 2'-hydroxyl group.

The choice between positive and negative ion mode depends on the specific analytical goals and the nature of the sample matrix. Negative ion mode can sometimes offer higher sensitivity and selectivity for phenolic compounds.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another powerful ionization technique that is suitable for a wide range of small molecules. It is generally more tolerant of less pure samples and higher flow rates than ESI. For chalcones, APCI also efficiently produces protonated molecules [M+H]⁺.[9]

High-Resolution Mass Spectrometry (HRMS)

Employing a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is highly recommended for the analysis of 2'-hydroxy-2-methoxychalcone. HRMS provides accurate mass measurements, which are invaluable for confirming the elemental composition of the parent ion and its fragments, thereby increasing confidence in compound identification.

Table 1: Theoretical Mass and Elemental Composition of 2'-Hydroxy-2-methoxychalcone

| Property | Value |

| Chemical Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Exact Mass (Monoisotopic) | 254.0943 u |

| [M+H]⁺ (Positive Ion Mode) | 255.0943 u |

| [M-H]⁻ (Negative Ion Mode) | 253.0865 u |

Part 3: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation. By isolating the precursor ion (e.g., [M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID), a characteristic fragmentation pattern is generated, which serves as a structural fingerprint of the molecule.

Isomerization of 2'-Hydroxychalcones in the Mass Spectrometer

A crucial consideration in the mass spectrometric analysis of 2'-hydroxychalcones is their propensity to isomerize to the corresponding flavanone in the gas phase.[10][11] This cyclization can lead to a complex fragmentation pattern that reflects both the chalcone and flavanone structures.

Caption: In-source isomerization of 2'-hydroxychalcone.

Predicted Fragmentation Pathways of Protonated 2'-Hydroxy-2-methoxychalcone [M+H]⁺

The fragmentation of protonated chalcones typically involves cleavages of the propenone chain and losses of small neutral molecules.[9][12] For 2'-hydroxy-2-methoxychalcone ([M+H]⁺ at m/z 255.1), the following fragmentation pathways are anticipated:

-

Loss of a Methyl Radical (•CH₃): The methoxy group can undergo the loss of a methyl radical, resulting in a fragment ion at m/z 240.1.

-

Loss of Water (H₂O): The presence of the hydroxyl group can facilitate the neutral loss of water, leading to a fragment at m/z 237.1.[9]

-

Retro-Diels-Alder (RDA)-type Cleavage: Although more characteristic of flavonoids with a C-ring, analogous cleavages can occur in the open-chain chalcone structure, breaking the bonds of the propenone bridge. This can lead to fragments corresponding to the A and B rings.

-

Loss of Carbon Monoxide (CO): A common fragmentation pathway for carbonyl-containing compounds is the loss of CO, which would produce a fragment at m/z 227.1.[12]

Caption: Predicted MS/MS fragmentation of [M+H]⁺.

Table 2: Summary of Predicted Fragment Ions for 2'-Hydroxy-2-methoxychalcone

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Identity |

| 255.1 | 240.1 | •CH₃ | Loss of methyl radical from methoxy group |

| 255.1 | 237.1 | H₂O | Loss of water |

| 255.1 | 227.1 | CO | Loss of carbon monoxide |

| 255.1 | 135.1 | C₈H₇O₂ | B-ring fragment |

| 255.1 | 121.1 | C₉H₉O | A-ring fragment |

Part 4: Quantitative Analysis by LC-MS/MS

For quantitative studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice, offering high sensitivity and selectivity. The technique is typically operated in Multiple Reaction Monitoring (MRM) mode.

Method Development and Validation

A robust quantitative method requires careful optimization of both chromatographic and mass spectrometric parameters.

Experimental Protocol: LC-MS/MS Method for Quantification

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MRM):

-

Ionization Source: ESI (positive or negative mode).

-

MRM Transitions: At least two MRM transitions should be monitored for confident quantification and qualification.

-

Quantifier: The most intense transition (e.g., m/z 255.1 → 121.1).

-

Qualifier: A second, less intense transition (e.g., m/z 255.1 → 237.1).

-

-

Parameter Optimization: Optimize collision energy (CE) and other source parameters for each transition to maximize signal intensity.

-

Data Interpretation and Quality Control

A calibration curve should be constructed using a series of known concentrations of the analytical standard. The inclusion of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

Caption: Workflow for quantitative LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of 2'-hydroxy-2-methoxychalcone is a multifaceted process that requires a deep understanding of the molecule's chemical properties and the principles of mass spectrometry. By carefully selecting ionization techniques, optimizing instrument parameters, and being cognizant of potential in-source reactions like isomerization, researchers can develop highly sensitive and specific methods for its characterization and quantification. This guide provides a robust framework for these endeavors, empowering scientists to unlock the full potential of this promising chalcone derivative in their research and development pipelines.

References

-

Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules. [Link]

-

The Mass Spectra of Chalcones, Flavones and Isoflavones. Bulletin of the Chemical Society of Japan. [Link]

- Chalcone plant extracts for use in therapy.

-

2-Hydroxy-4 '-Methoxychalcone Inhibits Proliferation and Inflammation of Human Aortic Smooth Muscle Cells by Increasing the Expression of Peroxisome Proliferator-Activated Receptor Gamma. ResearchGate. [Link]

-

An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

-

The specific fragmentation process of chalcone flavonoids, take 2′,4′,4-trihydroxychalcone as an example. ResearchGate. [Link]

-

Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. PMC. [Link]

-

Discovering the Molecular Secrets of Traditional Chinese Medicine. International Journal of General Medicine. [Link]

-

Hydroxy Chalcones and Analogs with Chemopreventive Properties. MDPI. [Link]

-

Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. ResearchGate. [Link]

-

Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Proposed MS fragmentation pathway for chalcone derivatives. ResearchGate. [Link]

-

EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. Malaysian Journal of Analytical Sciences. [Link]

-

Studies on the Aqueous Synthesis of Chalcones: A Green Approach. Preprints.org. [Link]

-

Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. [Link]

-

2'-Hydroxy-4-methoxychalcone. PubChem. [Link]

-

Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. PubMed. [Link]

-

2'-Hydroxy-4-methoxychalcone. SpectraBase. [Link]

-

Characterisation of Flavonoid Aglycones by Negative Ion Chip-Based Nanospray Tandem Mass Spectrometry. PMC. [Link]

-

Structural Characterization of Flavonoids Using Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. ajrconline.org [ajrconline.org]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 12. researchgate.net [researchgate.net]

In Silico ADME Prediction for Hydroxychalcone Derivatives: A Senior Application Scientist's Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale-Driven Approach to Early-Stage Drug Discovery

In modern drug discovery, the mantra "fail early, fail cheap" has become a cornerstone of efficient and successful research and development. Historically, promising lead compounds with high target affinity would often fail in later stages due to poor pharmacokinetic profiles. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) provides the critical lens through which we evaluate what the body does to a drug.[1] Neglecting these properties in the early phases is a significant contributor to the high attrition rates in drug development.[2]

This guide focuses on the application of in silico ADME prediction methods to a particularly promising class of bioactive molecules: hydroxychalcone derivatives. Chalcones, belonging to the flavonoid family, are recognized as "privileged scaffolds" in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The presence and position of hydroxyl (-OH) groups on the chalcone backbone can significantly influence their physicochemical properties and, consequently, their ADME profile.[4]

As a Senior Application Scientist, my objective is not merely to present a list of computational tools but to provide a rationale-driven workflow. We will explore why certain parameters are critical, how to select and utilize the appropriate computational models, and what the generated data truly signifies for a drug development program. This guide is structured to empower you to make informed, data-driven decisions, transforming computational predictions from a simple checkbox exercise into a powerful, strategy-guiding tool.

Section 1: The Foundational Pillars of In Silico ADME Assessment

Before embarking on any computational analysis, it is imperative to understand the key physicochemical and pharmacokinetic properties that govern a drug's journey through the body. These properties are interconnected and form the basis of the predictive models we will employ.

Physicochemical Properties: The Molecular Blueprint for Pharmacokinetics

The ADME profile of a compound is fundamentally dictated by its physicochemical characteristics.[5] For hydroxychalcones, the interplay between the lipophilic aromatic rings and the polar hydroxyl groups creates a delicate balance that must be optimized.

-

Lipophilicity (logP): This parameter, typically expressed as the logarithm of the partition coefficient between octanol and water, is a critical determinant of a molecule's ability to cross biological membranes.[6] While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.

-

Aqueous Solubility (logS): A drug must be in solution to be absorbed.[6] Poor aqueous solubility is a major hurdle for oral bioavailability. The hydroxyl groups on the chalcone scaffold generally enhance solubility through hydrogen bonding with water.

-

Molecular Weight (MW): Larger molecules often exhibit poorer permeability and absorption. The widely cited Lipinski's Rule of Five suggests an optimal MW of ≤500 Da for oral bioavailability.[7]

-

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is an excellent predictor of drug transport properties, such as intestinal absorption and blood-brain barrier (BBB) penetration.[8] A TPSA of ≤140 Ų is generally considered favorable for good cell permeability.[8]

-

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences both solubility and membrane permeability. While hydrogen bonds with water are crucial for solubility, an excessive number can hinder a molecule's ability to cross the lipid bilayers of cell membranes.[3]

Pharmacokinetic Parameters: Predicting the In Vivo Journey

Building upon the foundational physicochemical properties, in silico tools predict key pharmacokinetic endpoints.

-

Gastrointestinal (GI) Absorption: This parameter predicts the extent to which a compound is absorbed from the gut into the bloodstream. High GI absorption is a prerequisite for an effective oral drug.

-

Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. Conversely, for non-CNS drugs, BBB penetration should be minimized to avoid potential side effects.[9]

-

P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter protein that actively pumps xenobiotics out of cells.[8] If a compound is a substrate of P-gp, its intracellular concentration and, consequently, its efficacy can be significantly reduced. Some chalcone derivatives have been investigated as P-gp inhibitors to overcome multidrug resistance.[10][11]

-

Cytochrome P450 (CYP) Inhibition: The CYP enzyme family is a major player in drug metabolism.[12] Inhibition of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) by a drug candidate can lead to drug-drug interactions, where the metabolism of co-administered drugs is altered, potentially leading to toxicity.

-

Metabolic Stability: The susceptibility of a compound to metabolism, primarily in the liver, determines its half-life. While some metabolism is necessary for clearance, rapid metabolism can lead to low bioavailability and a short duration of action. For chalcones, common metabolic pathways include epoxidation and glucuronidation.[13]

Section 2: A Validated Workflow for ADME Prediction of Hydroxychalcone Derivatives

This section provides a detailed, step-by-step protocol for performing a comprehensive in silico ADME assessment using freely available, robust web-based tools. The causality behind each step is explained to ensure a self-validating and scientifically sound process.

The Core Workflow

The workflow is designed to be sequential, starting with the fundamental molecular structure and progressively building a comprehensive ADME profile.

Caption: A comprehensive workflow for in silico ADME-T prediction.

Detailed Experimental Protocol: Using SwissADME

Objective: To rapidly evaluate physicochemical properties, pharmacokinetics, and drug-likeness of hydroxychalcone derivatives. SwissADME is chosen for its user-friendly interface and robust, validated models, including the insightful BOILED-Egg and Bioavailability Radar visualizations.[14]

Methodology:

-

Molecule Input:

-

Navigate to the SwissADME web server ([Link]]

-

Input the structure of the hydroxychalcone derivative. This can be done by drawing the molecule using the provided molecular sketcher or by pasting a list of Simplified Molecular Input Line Entry System (SMILES) strings into the input box.[15] Each SMILES string should be on a new line.[15]

-

Causality: SMILES is a universal format for representing 2D chemical structures, ensuring that the computational model accurately interprets the intended molecule.

-

-

Execution:

-

Click the "Run" button to initiate the calculations. The process is typically completed within a few seconds for a single drug-like molecule.[15]

-

-

Data Collection and Interpretation:

-

The results page will display a comprehensive table for each submitted molecule.

-

Physicochemical Properties: Record the values for Molecular Weight (MW), logP (consensus value), logS (ESOL), and TPSA.

-

Pharmacokinetics: Note the predictions for GI absorption (High/Low) and BBB permeant (Yes/No). Check for P-gp substrate status and inhibition of the five major CYP isoforms.

-

Drug-Likeness: Check for violations of Lipinski's Rule of Five. A molecule is likely to have poor absorption or permeation if it violates more than one rule.

-

Medicinal Chemistry: Analyze the PAINS (Pan-Assay Interference Compounds) alerts. The presence of alerts may indicate the potential for non-specific activity in biochemical assays.

-

Visualization:

-

Bioavailability Radar: Examine the pink hexagon which represents the optimal range for six key physicochemical properties (lipophilicity, size, polarity, solubility, flexibility, and saturation). A compound's plot falling entirely within this area suggests good oral bioavailability.[8]

-

BOILED-Egg Plot: This plot visualizes predicted GI absorption (HIA) and BBB permeability.[16] Compounds in the yellow region are predicted to have high HIA, those in the white region have high HIA and high BBB permeability, and those in the gray region are predicted to be poorly absorbed.

-

-

Section 3: Case Study - In Silico ADME Profile of Representative Hydroxychalcones

To illustrate the practical application of the workflow, let's analyze a set of hypothetical hydroxychalcone derivatives with varying substitution patterns. The data presented in the following tables are representative of typical results obtained from in silico tools like SwissADME and pkCSM, based on published studies on chalcone derivatives.[7][14][17]

Physicochemical and Pharmacokinetic Properties

| Compound ID | Structure | MW ( g/mol ) | logP | logS (ESOL) | TPSA (Ų) | GI Absorption | BBB Permeant | Lipinski Violations |

| HC-01 | 4'-hydroxychalcone | 224.26 | 3.10 | -3.50 | 37.30 | High | Yes | 0 |

| HC-02 | 2',4'-dihydroxychalcone | 240.26 | 2.85 | -3.21 | 57.53 | High | Yes | 0 |

| HC-03 | 2',4',4-trihydroxychalcone | 256.26 | 2.60 | -2.95 | 77.76 | High | No | 0 |

| HC-04 | 3,4,2',4'-tetrahydroxychalcone | 272.25 | 2.35 | -2.70 | 97.99 | High | No | 0 |

Analysis and Interpretation:

-

As the number of hydroxyl groups increases from HC-01 to HC-04, there is a clear trend of decreasing lipophilicity (lower logP) and increasing aqueous solubility (higher logS). This is an expected and fundamental physicochemical principle.

-

The TPSA increases significantly with each additional hydroxyl group. HC-01 and HC-02, with lower TPSA values, are predicted to be BBB permeant, whereas HC-03 and HC-04, with higher TPSA, are not. This demonstrates the critical role of polarity in limiting CNS penetration.

-

All four compounds exhibit predicted high GI absorption and adhere to Lipinski's Rule of Five, suggesting they are good candidates for oral administration.

Metabolism and Potential for Drug-Drug Interactions

| Compound ID | P-gp Substrate | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2C19 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

| HC-01 | No | No | Yes | No | No | Yes |

| HC-02 | No | Yes | Yes | No | No | Yes |

| HC-03 | No | Yes | Yes | Yes | No | Yes |

| HC-04 | No | Yes | Yes | Yes | No | Yes |

Analysis and Interpretation:

-

None of the compounds are predicted to be substrates for the P-gp efflux pump, which is a favorable characteristic, suggesting that their intracellular concentrations would not be limited by this mechanism.

-

All the derivatives show potential for inhibiting CYP2C9 and CYP3A4. As the degree of hydroxylation increases, so does the predicted inhibition of other isoforms like CYP1A2 and CYP2C19.

-

Causality and Actionable Insight: The predicted inhibition of multiple CYP enzymes is a significant flag for potential drug-drug interactions. For a development program, this would trigger a recommendation for early in vitro CYP inhibition assays to confirm these in silico findings. If confirmed, medicinal chemistry efforts could be directed towards modifying the structure to reduce this inhibitory activity. For instance, protecting some hydroxyl groups via methylation has been shown to slow in vivo metabolism and could potentially alter the CYP inhibition profile.[4]

Section 4: Advanced Concepts and Future Directions

While the workflow described provides a robust initial screening, the field of computational ADME is continually evolving. Machine learning and artificial intelligence are playing an increasingly important role, offering more sophisticated predictive models.[18]

Quantitative Structure-Activity Relationship (QSAR)

For a specific series of hydroxychalcone derivatives, developing a custom QSAR model can provide more granular and accurate predictions.[19][20] QSAR models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific biological property (e.g., GI absorption, metabolic stability).[21] While building QSAR models requires a larger dataset of compounds with experimentally determined ADME properties, they can be invaluable for lead optimization once a promising scaffold has been identified.[21]

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK modeling represents the pinnacle of in silico pharmacokinetic prediction. These models integrate physicochemical data with physiological information (e.g., blood flow rates, organ volumes, enzyme expression levels) to simulate the ADME of a drug in a whole organism. While complex to build, PBPK models can predict human pharmacokinetics with remarkable accuracy and are increasingly used to support clinical trial design.

Conclusion: Integrating In Silico ADME into the Drug Discovery Cascade

In silico ADME prediction is an indispensable tool in the modern drug discovery toolkit. For promising scaffolds like hydroxychalcones, these computational methods provide a rapid, cost-effective, and data-rich assessment of a molecule's potential to become a successful drug. By adopting a rationale-driven workflow, researchers can move beyond simple pass/fail criteria and use predictive data to intelligently guide medicinal chemistry efforts, prioritize compounds for synthesis and in vitro testing, and ultimately increase the probability of success in bringing new, effective therapies to patients. This guide provides the foundational knowledge and a practical, self-validating protocol to confidently integrate these powerful predictive tools into your research endeavors.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

-

AL Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Journal of Pharmaceutical Research International, 34(46A), 42-55. [Link]

-

Ramli, A. N. M., et al. (2024). EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. Malaysian Journal of Analytical Sciences, 28(1), 164-177. [Link]

-

Daina, A., & Zoete, V. (2016). A BOILED-Egg to Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121. [Link]

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

Tian, H., Ketkar, A., et al. (2022). ADMETboost: a web server for accurate ADMET prediction. Journal of Cheminformatics, 14(1), 73. [Link]

-

Wisdomlib. (2025). PkCSM web server: Significance and symbolism. Wisdomlib.org. [Link]

-

Simulations Plus. (2019). ADMET Predictor. Simulations Plus. [Link]

-

Kar, S., & Leszczynski, J. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Computational Tools for Chemical Biology (pp. 319-346). Humana, New York, NY. [Link]

-

ResearchGate. (n.d.). The results of the ADMET test with pKCSM of all compounds. [Link]

-

De la Torre, B. G., & Albericio, F. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 29(3), 643. [Link]

-

Wallert, M. A., et al. (2017). vNN Web Server for ADMET Predictions. Frontiers in Pharmacology, 8, 887. [Link]

-

Mukadam, M. M., & Jagdale, D. M. (2024). In silico ADME/T Prediction of Steroidal Chalcone derivatives using Swiss ADME and OSIRIS explorer. Research Journal of Pharmacy and Technology, 17(2), 793-797. [Link]

-

Ali, A., et al. (2024). In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer. Molecular Diversity. [Link]

-

Li, Y., et al. (2023). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2188619. [Link]

-

Mukadam, M. M., & Jagdale, D. M. (2024). In silico ADME/T Prediction of Steroidal Chalcone derivatives using Swiss ADME and OSIRIS explorer. Semantic Scholar. [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. [Link]

-

Swiss Institute of Bioinformatics. (n.d.). Molecular sketcher - SwissADME Help. [Link]

-

Kumar, A., et al. (2024). 2,4,6-Trimethoxy chalcone derivatives: an integrated study for redesigning novel chemical entities as anticancer agents through QSAR, molecular docking, ADMET prediction, and computational simulation. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

-

Le, M. T., et al. (2016). Computational predictive models for P-glycoprotein inhibition of in-house chalcone derivatives and drug-bank compounds. Medicinal Chemistry Research, 25(10), 2190-2203. [Link]

-

Fechner, U., et al. (2003). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. Journal of Chemical Information and Computer Sciences, 43(2), 474-480. [Link]

-

Simulations Plus. (2024, February 4). ADMET Predictor® Tutorial 15 Part 1 Rest API [Video]. YouTube. [Link]

-

Jing, X., et al. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Advances in Experimental Medicine and Biology, 1148, 115-129. [Link]

-

Khan, I., et al. (2022). Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents. ACS Omega, 7(44), 40069-40082. [Link]

-

Bala, J. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

-

Discovery Studio. (n.d.). Artificial intelligence-driven prediction and validation of blood–brain barrier permeability and absorption, distribution, metabolism, excretion profiles in natural product research laboratory compounds. National Institutes of Health. [Link]

-

Wang, M., et al. (2015). Identification of Metabolites of 6′-Hydroxy-3,4,5,2′,4′-pentamethoxychalcone in Rats by a Combination of Ultra-High-Performance Liquid Chromatography with Linear Ion Trap-Orbitrap Mass Spectrometry Based on Multiple Data Processing Techniques. Molecules, 20(11), 20560-20573. [Link]

-

Kumar, A., et al. (2024). 2,4,6-Trimethoxy chalcone derivatives: an integrated study for redesigning novel chemical entities as anticancer agents through QSAR, molecular docking, ADMET prediction, and computational simulation. Journal of Biomolecular Structure and Dynamics. [Link]

-

Le, M.T., et al. (2016). Computational predictive models for P-glycoprotein inhibition of in-house chalcone derivatives and drug-bank compounds. ResearchGate. [Link]

-

ResearchGate. (2025). Design, synthesis, anticancer evaluation, molecular docking, and in silico ADME analysis of novel chalcones incorporated indole-pyrimidine derivatives as promising anticancer agents. [Link]

-

Admescope. (2022, May 11). Remember to characterize the physicochemical parameters of your compounds early on. Admescope. [Link]

-

ResearchGate. (n.d.). Drug-likeness, Pharmacokinetic profile, and ADMET predictions of the chalcone derivative compound (B2). [Link]

-

Le, M. T., et al. (2022). Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study. BioMed Research International, 2022, 5928847. [Link]

-

ResearchGate. (n.d.). Computational Prediction of Blood-brain Barrier Permeation. [Link]

-

Wang, Y., et al. (2022). Discovery and characterization of naturally occurring chalcones as potent inhibitors of bile salt hydrolases. Chinese Chemical Letters, 33(5), 2535-2538. [Link]

-

van der Veen, J. N., et al. (2014). Hepatic metabolism of licochalcone A, a potential chemopreventive chalcone from licorice (Glycyrrhiza inflata), determined using liquid chromatography-tandem mass spectrometry. Drug Metabolism and Disposition, 42(5), 848-855. [Link]

-

Bioinformatics Review. (2022, September 16). EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction [Video]. YouTube. [Link]

-

Dearden, J. C., et al. (2011). Review of QSAR Models and Software Tools for predicting Biokinetic Properties. JRC Publications Repository. [Link]

-

bioRxiv. (2024). Iterative in silico identification of P-glycoprotein inhibitors. [Link]

-

Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

My Passion My Research. (2022, April 17). swiss ADME tutorial [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (2015). Enhancement of flavonoid ability to cross the blood–brain barrier of rats by co-administration with α-tocopherol. Food & Function, 6, 3230-3236. [Link]

-

Khan, A. A., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Heliyon, 9(4), e15183. [Link]

-

National Institutes of Health. (2024). Prediction of blood–brain barrier penetrating peptides based on data augmentation with Augur. [Link]

-

Martin, I. (n.d.). The Influence of Physicochemical Properties on ADME. PhysChem Forum. [Link]

Sources

- 1. Frontiers | vNN Web Server for ADMET Predictions [frontiersin.org]

- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 3. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. physchem.org.uk [physchem.org.uk]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Computational predictive models for P-glycoprotein inhibition of in-house chalcone derivatives and drug-bank compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hepatic metabolism of licochalcone A, a potential chemopreventive chalcone from licorice (Glycyrrhiza inflata), determined using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. SwissADME [swissadme.ch]

- 16. xisdxjxsu.asia [xisdxjxsu.asia]

- 17. rjptonline.org [rjptonline.org]

- 18. s2.smu.edu [s2.smu.edu]

- 19. 2,4,6-Trimethoxy chalcone derivatives: an integrated study for redesigning novel chemical entities as anticancer agents through QSAR, molecular docking, ADMET prediction, and computational simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

Unraveling the Anti-Cancer Mechanisms of 2'-Hydroxychalcones: A Technical Guide for Researchers

Foreword: The Promise of a Privileged Scaffold

Chalcones, the biosynthetic precursors to the vast family of flavonoids, represent a "privileged scaffold" in medicinal chemistry. Their simple, yet versatile, 1,3-diphenyl-2-propen-1-one backbone has been the subject of intense investigation for its broad spectrum of pharmacological activities. Among these, the 2'-hydroxy-substituted chalcones have emerged as particularly promising candidates in oncology. Their demonstrated ability to selectively induce cell death in cancer cells while often sparing their normal counterparts has positioned them at the forefront of natural product-inspired drug discovery.

This technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere-cataloging of effects. It aims to provide a deep, mechanistic understanding of how 2'-hydroxychalcones exert their anti-cancer effects at the molecular level. By elucidating the intricate signaling pathways and cellular processes modulated by these compounds, we can better inform the rational design of novel, more potent chalcone-based therapeutics. This document is structured to provide not only a comprehensive overview of the current state of knowledge but also practical, field-proven methodologies to empower your own investigations into this exciting class of molecules.

I. The Core Tenet: A Multi-Pronged Assault on Cancer Cell Survival

The anti-cancer efficacy of 2'-hydroxychalcones does not stem from a single, linear mechanism. Instead, these molecules launch a coordinated, multi-pronged attack on the fundamental pillars of cancer cell survival and proliferation. Our current understanding points to three primary, interconnected mechanisms: the induction of programmed cell death (apoptosis and autophagy), the halting of cellular replication (cell cycle arrest), and the modulation of key oncogenic signaling pathways, often orchestrated by the generation of reactive oxygen species (ROS).

A. Orchestrating Cell Death: The Dual Induction of Apoptosis and Autophagy

A hallmark of effective cancer therapeutics is the ability to trigger the cell's own self-destruct mechanisms. 2'-Hydroxychalcones have been shown to potently induce two distinct, yet interconnected, forms of programmed cell death: apoptosis and autophagy.

1. The Apoptotic Cascade:

2'-Hydroxychalcone treatment initiates the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 are consistently observed. This dysregulation leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol. Cytosolic cytochrome c then triggers the activation of a cascade of executioner caspases, including caspase-9 and the central executioner, caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

2. Autophagy-Dependent Apoptosis:

Intriguingly, the apoptotic response to 2'-hydroxychalcones is often preceded and dependent on the induction of autophagy, a cellular recycling process. Treatment with 2'-hydroxychalcone leads to an increase in the formation of autophagic vesicles and a complete autophagic flux. This is not a pro-survival response, as is sometimes the case with autophagy in cancer cells. Instead, in this context, autophagy appears to be a critical step in the initiation of apoptosis. Inhibition of autophagy has been shown to reverse the cleavage of caspase-3 and PARP induced by 2'-hydroxychalcone, indicating that the autophagic process is a necessary prerequisite for the execution of apoptosis.

B. Halting the Engine of Proliferation: Cell Cycle Arrest

Uncontrolled proliferation is a defining feature of cancer. 2'-Hydroxychalcones and their derivatives have demonstrated the ability to interfere with the cell cycle machinery, effectively halting the engine of cancer cell replication. The primary point of intervention appears to be the G2/M phase of the cell cycle, with some derivatives also inducing arrest at the G1 phase.

Mechanistically, this is achieved through the modulation of key cell cycle regulatory proteins. For instance, some 2'-hydroxychalcone derivatives have been shown to downregulate the expression of cyclin D1 and its partner cyclin-dependent kinase 4 (CDK4), which are critical for the G1/S transition.[1] The arrest at the G2/M checkpoint is also a prominent feature, preventing cells from entering mitosis.

C. A Potential Epigenetic Axis: Histone Deacetylase (HDAC) Inhibition

Emerging evidence suggests that some derivatives of 2'-hydroxychalcone may also exert their anti-cancer effects through epigenetic modifications, specifically via the inhibition of histone deacetylases (HDACs).[2] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[2] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

Certain 2'-hydroxychalcone derivatives have been shown to inhibit HDAC activity, with some compounds exhibiting IC50 values in the low micromolar range.[2] This inhibition can lead to the re-expression of silenced tumor suppressor genes, contributing to the induction of apoptosis and cell cycle arrest. While the parent 2'-hydroxychalcone molecule itself has not been extensively characterized as a potent HDAC inhibitor, this remains an active area of investigation.

II. The Signaling Nexus: NF-κB, MAPK, and the Central Role of ROS

The diverse cellular effects of 2'-hydroxychalcones are orchestrated through the modulation of a complex network of intracellular signaling pathways. At the heart of this network lies the interplay between the pro-survival NF-κB pathway, the stress-activated MAPK pathway, and the generation of reactive oxygen species (ROS).

A. The Primary Target: Inhibition of the NF-κB Survival Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, driving the expression of genes that promote proliferation, inhibit apoptosis, and facilitate metastasis.[3][4] A growing body of evidence strongly suggests that the inhibition of the NF-κB pathway is a primary mechanism through which 2'-hydroxychalcones exert their anti-cancer effects.[3][4]

Treatment with 2'-hydroxychalcone leads to a significant reduction in the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This prevents the degradation of IκBα and, consequently, the nuclear translocation of the active NF-κB p65 subunit. By blocking the nuclear translocation of NF-κB, 2'-hydroxychalcone effectively shuts down the transcription of its pro-survival target genes.

B. The Stress Response: Activation of the JNK/MAPK Pathway

In stark contrast to its inhibitory effect on the NF-κB pathway, 2'-hydroxychalcone treatment leads to the robust activation of the c-Jun N-terminal kinase (JNK) branch of the mitogen-activated protein kinase (MAPK) signaling cascade.[3][4] The JNK pathway is a key mediator of the cellular response to stress, and its sustained activation is a potent trigger for apoptosis. The activation of JNK by 2'-hydroxychalcone is a critical event in the induction of programmed cell death.

C. The Orchestrator: Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) appears to be a central and upstream event in the mechanism of action of 2'-hydroxychalcones.[3][4] Treatment with these compounds leads to an excessive intracellular accumulation of ROS. This increase in oxidative stress is not merely a byproduct of cellular demise but rather a critical signaling event that orchestrates the subsequent downstream effects.

The link between ROS and the modulation of the NF-κB and JNK pathways is a well-established area of cell signaling research.[6] In the context of 2'-hydroxychalcone activity, it is hypothesized that the surge in ROS is a primary trigger for the activation of the pro-apoptotic JNK pathway and, concurrently, a key contributor to the inhibition of the pro-survival NF-κB pathway.[6] This dual effect of ROS creates a cellular environment that is highly conducive to apoptosis.

Figure 1: A simplified diagram illustrating the core signaling pathways modulated by 2'-hydroxychalcone in cancer cells.

III. Quantitative Insights: Cytotoxicity Across Cancer Cell Lines

The cytotoxic potency of 2'-hydroxychalcones has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, provide a quantitative measure of their anti-cancer activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 37.74 | [3] |

| CMT-1211 | Breast Cancer | 34.26 | [3] |

| HCT116 | Colon Cancer | 37.07 (for a derivative) | [2] |

Note: The IC50 values can vary depending on the specific 2'-hydroxychalcone derivative, the cell line, and the experimental conditions (e.g., incubation time). The values presented here are illustrative of the typical potency observed.

IV. Methodologies for Mechanistic Elucidation: A Practical Guide

To rigorously investigate the mechanisms of action of 2'-hydroxychalcones, a combination of well-established molecular and cellular biology techniques is employed. The following protocols provide a detailed, step-by-step guide for key experiments.

A. Western Blotting: Probing the Signaling Pathways

Objective: To determine the effect of 2'-hydroxychalcone on the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Principle: Western blotting allows for the separation of proteins by size and their subsequent detection using specific antibodies. By using antibodies that recognize the phosphorylated (i.e., activated) forms of proteins like JNK and IκBα, we can directly assess the impact of 2'-hydroxychalcone on these signaling cascades.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7, HCT116) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of 2'-hydroxychalcone (e.g., 0, 10, 20, 40 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-JNK (Thr183/Tyr185)

-

Total JNK

-

Phospho-IκBα (Ser32)

-

Total IκBα

-

Cleaved Caspase-3

-

PARP

-

β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

-

Figure 2: A flowchart outlining the key steps in a Western blotting experiment.

B. Flow Cytometry: Assessing Apoptosis and Cell Cycle

Objective: To quantify the percentage of apoptotic cells and analyze the cell cycle distribution following treatment with 2'-hydroxychalcone.

Principle: Flow cytometry allows for the rapid analysis of individual cells in a suspension as they pass through a laser beam. By using fluorescent probes that bind to specific cellular components, we can gather quantitative data on apoptosis and cell cycle status.

1. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

Detailed Protocol:

-

Cell Treatment: Treat cells with 2'-hydroxychalcone as described for Western blotting.

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry immediately.

-

Use appropriate compensation controls for FITC and PI.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Figure 3: A flowchart illustrating the steps of an Annexin V/PI apoptosis assay.

2. Cell Cycle Analysis (Propidium Iodide Staining):

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Detailed Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as for the apoptosis assay.

-

Fixation:

-

Resuspend the cell pellet in cold PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases based on their DNA content.

-

V. Future Perspectives and Conclusion

The body of research on 2'-hydroxychalcones unequivocally establishes them as a promising class of anti-cancer agents with a well-defined, multi-faceted mechanism of action. Their ability to simultaneously inhibit a key pro-survival pathway (NF-κB) while activating a pro-apoptotic pathway (JNK/MAPK), often orchestrated by the induction of oxidative stress, represents a highly effective strategy for eliminating cancer cells.

Future research in this area should focus on several key aspects:

-

Identification of Direct Molecular Targets: While the effects on signaling pathways are clear, the identification of the direct binding partners of 2'-hydroxychalcones will provide a more complete mechanistic picture and facilitate structure-based drug design.

-

In Vivo Efficacy and Pharmacokinetics: Further studies in animal models are needed to fully evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of lead 2'-hydroxychalcone compounds.

-

Synergistic Combinations: Investigating the potential for synergistic effects when 2'-hydroxychalcones are combined with conventional chemotherapeutics or other targeted therapies could lead to more effective treatment regimens.

-

Structure-Activity Relationship (SAR) Studies: Continued medicinal chemistry efforts to synthesize and evaluate novel 2'-hydroxychalcone derivatives will be crucial for optimizing their potency, selectivity, and drug-like properties.

References

-

Wang, X., et al. (2024). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. Nutrients, 16(4), 514. [Link]

-

Wang, X., et al. (2024). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. PubMed. [Link]

-

Detsi, A., et al. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 26(9), 2777. [Link]

-

Morgan, M. J., & Liu, Z. G. (2011). Crosstalk of reactive oxygen species and NF-κB signaling. Cell research, 21(1), 103–115. [Link]

-

The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. (2023). MDPI. [Link]

-

In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. (2017). PubMed Central. [Link]

-

Nakano, H., et al. (2006). Reactive Oxygen Species Mediate Crosstalk Between NF-kappaB and JNK. PubMed. [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

-

Singh, R. P., & Agarwal, R. (2005). A review on the role of cyclin dependent kinases in cancers. PubMed Central. [Link]

-

Orlikova-Boyer, B., et al. (2012). Natural chalcones as dual inhibitors of HDACs and NF-κB. Semantic Scholar. [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

-

Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

-

Exploring the Mechanism of 2'-Hydroxychalcone Improving Inflammation I. (2025). Dovepress. [Link]

-

University of Wisconsin Carbone Cancer Center. (n.d.). DNA Cell Cycle Analysis with PI. University of Wisconsin Carbone Cancer Center. [Link]

-

Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

-

Ghavami, S., et al. (2014). The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. PubMed Central. [Link]

-

Bio-Techne. (n.d.). Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. Bio-Techne. [Link]

-

2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. (2019). PubMed. [Link]

-

Time Course Evaluation of Mitogen-Activated Protein Kinase Phosphorylation to Resistance Exercise: A Systematic Review. (2023). PubMed. [Link]

-

University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. University of Rochester Medical Center. [Link]

-

ResearchGate. (n.d.). Figure 3. Effect of γ-tocotrienol on the expression of cyclin D1, cdk4,... ResearchGate. [Link]

-

Orlikova, B., et al. (2012). Natural chalcones as dual inhibitors of HDACs and NF-κB. PubMed Central. [Link]

-

The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism. (2010). PubMed Central. [Link]

-

Degradation strategy of cyclin D1 in cancer cells and the potential clinical application. (2022). Frontiers. [Link]

-

Mayo Clinic. (n.d.). Over-expression of cyclin D1 regulates Cdk4 protein synthesis. Mayo Clinic. [Link]

-

Cyclin D1 in Cancer: A Molecular Connection for Cell Cycle Control, Adhesion and Invasion in Tumor and Stroma. (2020). PubMed Central. [Link]

-

Synthesis and biological evaluation of 2'-hydroxychalcone derivatives as AMPK activators. (2023). PubMed. [Link]

-

ResearchGate. (n.d.). Inhibition of HDAC activity by active chalcone derivatives. Total... ResearchGate. [Link]

-

ResearchGate. (n.d.). How to get band for phosphorylated JNK western blot. ResearchGate. [Link]

-

Bio-Techne. (n.d.). Methods for Detecting Protein Phosphorylation. Bio-Techne. [Link]

-

Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]

-

Yenepoya Research Centre. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Yenepoya Research Centre. [Link]

-

ResearchGate. (n.d.). Which is the Best protocol to Detect ROS in human peripheral blood mononuclear cells by flow cytometry? ResearchGate. [Link]

-

YouTube. (2023). ROS Detection in Adherent Cells via DCFH DA Staining. YouTube. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). PubMed Central. [Link]

-

ResearchGate. (n.d.). Apoptosis experiment using annexin-V/PI double staining method by flow... ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crosstalk of reactive oxygen species and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

DPPH and ABTS assays for antioxidant capacity of chalcones

Application Note: Comparative Analysis of Antioxidant Capacity in Chalcone Derivatives via DPPH and ABTS Assays

Executive Summary

Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry due to their open-chain flavonoid structure. Their antioxidant potential is heavily dictated by the substitution pattern on the A and B aromatic rings. This guide provides a rigorous technical framework for utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to quantify this activity.

While both assays measure radical scavenging, they are not interchangeable . DPPH is sensitive to steric hindrance and solvent polarity, often underestimating the activity of bulky chalcones. ABTS, being a smaller radical cation soluble in both aqueous and organic media, provides a more comprehensive assessment of total antioxidant capacity (TAC).

Scientific Foundation: Mechanism & SAR

Mechanistic Divergence

-

DPPH Assay: Relies primarily on Hydrogen Atom Transfer (HAT) but can involve Single Electron Transfer (SET). The bulky nitrogen-centered radical is sterically demanding. Chalcones with ortho-substituents may show reduced activity due to restricted access to the radical center.

-

ABTS Assay: Operates via Single Electron Transfer (SET) . The radical cation (

) is generated prior to sample addition. It is less sterically hindered and reacts rapidly (minutes vs. hours) with chalcones.

Structure-Activity Relationship (SAR) in Chalcones

The antioxidant efficacy of chalcones hinges on the stability of the phenoxy radical formed after scavenging.

-

Critical Moiety: The presence of a catechol group (3,4-dihydroxy) on ring B significantly enhances activity via quinone formation.

-

The Linker: The

-unsaturated carbonyl system extends conjugation, stabilizing the radical across the molecule. -

Interference: Methoxylation (-OMe) generally reduces HAT capability compared to free hydroxyls but may improve lipophilicity.

Figure 1: Mechanistic pathway of radical scavenging by chalcones.[1] Note the critical role of resonance stabilization provided by the chalcone linker.

Protocol 1: DPPH Assay (The Steric Screen)

Best for: Preliminary screening of non-bulky chalcones in organic media.

Reagents & Preparation

-

DPPH Stock Solution (0.1 - 0.2 mM): Dissolve 3.94 mg of DPPH in 100 mL of HPLC-grade Methanol. Note: Prepare fresh daily and protect from light (amber glass).

-

Chalcone Samples: Dissolve in Methanol. Prepare a serial dilution range (e.g., 5 – 200 µg/mL).

-

Positive Control: Ascorbic Acid or Quercetin in Methanol.

Step-by-Step Workflow

-

Blanking: Add 100 µL of Methanol to the first well/tube (Blank).

-

Sample Addition: Add 100 µL of chalcone sample (various concentrations) to subsequent wells.

-

Reaction Initiation: Add 100 µL of DPPH Stock Solution to all wells.

-

Critical: The final volume ratio is usually 1:1.

-

-

Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes .

-

Pro-Tip: For chalcones with slow kinetics (due to steric bulk), extend incubation to 60 mins or measure kinetically every 10 mins.

-

-

Measurement: Read Absorbance at 517 nm (

).

Data Processing

[2][3]- : Absorbance of DPPH + Methanol (no sample).

- : Absorbance of DPPH + Chalcone.

-

IC50 Determination: Plot Concentration (X) vs. % Inhibition (Y).[2] Use non-linear regression (Sigmoidal Dose-Response) to calculate the concentration required for 50% scavenging.

Protocol 2: ABTS Assay (The Broad-Spectrum Quantifier)

Best for: Highly lipophilic chalcones, colored compounds, and pH-dependent studies.

Reagents & Preparation

-

ABTS Stock (7 mM): Dissolve 19.2 mg ABTS in 5 mL distilled water.

-

Oxidant (2.45 mM Potassium Persulfate): Dissolve 3.3 mg

in 5 mL distilled water. -

Radical Generation: Mix ABTS Stock and Oxidant in a 1:1 ratio. Incubate in dark for 12–16 hours at room temperature. This forms the stable

(dark blue). -

Working Solution: Dilute the generated radical solution with Ethanol (or Methanol) until Absorbance at 734 nm is 0.70 ± 0.02 .

Step-by-Step Workflow

-

Sample Prep: Prepare chalcone dilutions in Ethanol.

-

Reaction: Add 20 µL of sample to 180 µL of ABTS Working Solution (96-well plate format).

-

Incubation: Incubate for exactly 6 minutes in the dark.

-

Why 6 mins? ABTS radical reactions are fast; prolonged incubation can lead to degradation artifacts.

-

-

Measurement: Read Absorbance at 734 nm .

Data Processing

-

Calculate % Inhibition as per DPPH formula.[2]

-

TEAC Calculation: Construct a standard curve using Trolox (water-soluble Vitamin E analog). Express results as

Trolox Equivalents per gram of sample.

Comparative Analysis & Troubleshooting

| Feature | DPPH Assay | ABTS Assay |

| Mechanism | HAT > SET | SET > HAT |

| Radical Source | Synthetic N-radical (Commercial) | Generated chemically ( |

| Solvent Compatibility | Organic only (MeOH/EtOH) | Aqueous & Organic |

| Reaction Time | Slow (30-60 mins) | Fast (6 mins) |

| Sensitivity to pH | Sensitive (Avoid acidic pH) | Stable over wide pH (1-11) |

| Chalcone Suitability | Good for small molecules; poor for bulky derivatives.[2] | Excellent for diverse chalcone libraries. |

Critical Control Points (Troubleshooting)

-

Color Interference: Chalcones are often yellow/orange. If the sample absorbs near 517 nm (DPPH), it will cause a false negative (lower apparent inhibition).

-

Solution: Run a "Sample Blank" (Sample + Ethanol without DPPH) and subtract this absorbance from the final reading.[4]

-

ABTS Advantage: Measuring at 734 nm (NIR region) avoids most intrinsic chalcone absorbance.

-

-

Solubility: If chalcones precipitate in aqueous ABTS, use Ethanol to dilute the ABTS radical.

Figure 2: Decision matrix for selecting the appropriate assay based on chalcone physicochemical properties.

References

-

Bale, A. T., et al. (2020). Chalcones and Bis-Chalcones Analogs as DPPH and ABTS Radical Scavengers.[1][5] Letters in Drug Design & Discovery, 18. Link

-

Tiwari, A. K., et al. (2012). Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols.[2] International Journal of Chemical Engineering and Applications, 3(3).[2] Link

-

Floegel, A., et al. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043-1048. Link

-

Schaich, K. M., et al. (2015). Antioxidant assays: principles, pitfalls, and practices. Accounts of Chemical Research. Link

Sources

Application Note: Mechanistic Profiling of 2'-Hydroxy-2-methoxychalcone in MCF-7 Breast Cancer Cells

[1][2]

Abstract

This application note provides a comprehensive technical guide for the utilization of 2'-Hydroxy-2-methoxychalcone (2'-H-2-MC) in breast cancer research, specifically within the MCF-7 cell line (ER-positive, PR-positive, HER2-negative). Chalcones are celebrated "privileged structures" in medicinal chemistry, and the 2'-hydroxy substitution is critical for their biological activity, facilitating intramolecular hydrogen bonding that stabilizes the molecule and enhances target binding. This guide details protocols for solubilization, cytotoxicity determination (IC50), and mechanistic validation focusing on the NF-κB signaling axis , ROS induction , and Autophagy-dependent Apoptosis .

Introduction & Mechanism of Action

The Compound: 2'-Hydroxy-2-methoxychalcone

-

Chemical Class: Chalcone (1,3-diphenyl-2-propene-1-one).

-

Structural Significance:

-

2'-Hydroxy Group (Ring A): Acts as a crucial pharmacophore. It forms an intramolecular hydrogen bond with the carbonyl oxygen, locking the molecule in a planar conformation that favors intercalation into DNA or binding to kinase pockets.

-

2-Methoxy Group (Ring B): Provides lipophilicity and steric bulk, influencing metabolic stability and cellular uptake.

-

-

Target Specificity in MCF-7: Research indicates that 2'-hydroxychalcones exert anticancer effects primarily through ROS-mediated inhibition of the NF-κB pathway . The accumulation of Reactive Oxygen Species (ROS) triggers Endoplasmic Reticulum (ER) stress, leading to the downregulation of pro-survival NF-κB signaling and the induction of both autophagy and apoptosis [1][2].

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action where 2'-H-2-MC acts as a stressor, shifting the cell from survival (NF-κB) to death (Apoptosis/Autophagy).

Figure 1: Mechanistic pathway of 2'-H-2-MC inducing cytotoxicity via ROS generation and NF-κB suppression.[1][2][3][4]

Material Preparation & Handling

Reagent Formulation

Chalcones are hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous media, which causes "false" cytotoxicity due to crystal formation rather than chemical activity.

| Parameter | Specification |

| Molecular Weight | ~254.28 g/mol |

| Primary Solvent | DMSO (Dimethyl Sulfoxide), sterile filtered. |

| Stock Concentration | 100 mM (High concentration reduces DMSO volume in culture). |

| Storage | -20°C (Stable for 6 months). Avoid repeated freeze-thaw cycles. |

| Working Solvent | Complete Cell Culture Media (RPMI-1640). |

Expert Tip: The "DMSO Ceiling"

-

Guideline: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) , and preferably should be ≤ 0.1%.

-

Calculation: To achieve a 50 µM working solution from a 100 mM stock:

-

Dilution Factor = 2000x.

-

This results in 0.05% DMSO, which is safe for MCF-7 cells.

-

Experimental Protocols

Protocol A: Determination of IC50 (Cytotoxicity)

Objective: Establish the half-maximal inhibitory concentration (IC50) at 24h and 48h.

Materials:

-

MCF-7 cells (ATCC HTB-22).

-

CCK-8 (Cell Counting Kit-8) or MTT Reagent.

-

96-well clear bottom plates.

Workflow:

-

Seeding: Plate MCF-7 cells at 5,000 cells/well in 100 µL RPMI-1640 + 10% FBS.

-

Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

-

Treatment:

-

Prepare serial dilutions of 2'-H-2-MC in media: 0, 5, 10, 20, 40, 80, 100 µM .

-

Include a Vehicle Control (Media + DMSO equivalent to highest dose).

-

Aspirate old media and add 100 µL of treatment media.

-

-

Exposure: Incubate for 24 or 48 hours .

-

Readout (CCK-8):

-

Add 10 µL CCK-8 reagent per well.

-

Incubate for 1–4 hours until orange color develops.

-

Measure Absorbance at 450 nm .

-

-

Analysis:

-

Normalize O.D. to Vehicle Control (100% Viability).

-

Plot [Log Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response).

-

Expected Results:

-

IC50 Range: Typical IC50 for 2'-hydroxychalcones in MCF-7 is 15 – 40 µM [1][2].

-

Note: If IC50 > 100 µM, the compound is considered to have low potency.

Protocol B: Mechanistic Validation (Western Blotting)

Objective: Confirm inhibition of NF-κB and induction of Autophagy.

Target Proteins:

-

Apoptosis: Cleaved Caspase-3, Cleaved PARP.[3]

-

Autophagy: LC3B-II (Lipidated form), p62 (Degradation marker).

-

NF-κB Pathway: p-p65 (Ser536), Total p65, IκBα.

Workflow Diagram:

Figure 2: Western Blot workflow for validating signal transduction modulation.

Step-by-Step:

-

Treatment: Treat cells with IC50 concentration for 24 hours.

-

Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with PMSF and Phosphatase Inhibitor Cocktail (Critical for detecting p-p65).

-

Loading: Load 20–30 µg of protein per lane.

-

Antibody Incubation:

-

Primary: Anti-p-p65 (1:1000), Anti-LC3B (1:1000).

-

Secondary: HRP-conjugated IgG (1:5000).

-

-

Detection: Use ECL substrate.

Interpretation:

-

NF-κB: Expect decreased levels of phosphorylated p65 (p-p65) compared to control.[3]

-

Autophagy: Expect increased conversion of LC3B-I to LC3B-II (lower band) [1].

Protocol C: Reactive Oxygen Species (ROS) Detection

Objective: Verify ROS generation as the upstream trigger.

Materials:

-

DCFH-DA (2',7'-Dichlorofluorescin diacetate) – Fluorescent ROS probe.

-

Flow Cytometer or Fluorescence Microscope.

Procedure:

-